Synthesis Yield via Sonogashira Coupling: Direct Comparison with Saturated Analog
The synthesis of 2-(5-chloropent-1-ynyl)pyridine via Sonogashira coupling of 2-bromopyridine and 5-chloropent-1-yne proceeds with a reported isolated yield of 61% . This stands in contrast to the synthesis of the saturated analog 2-(5-chloropentyl)pyridine, which requires an additional hydrogenation step or an alternative, often lower-yielding, cross-coupling strategy, inherently increasing step-count and cost.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 61% (655 mg from 6.0 mmol scale) |
| Comparator Or Baseline | 2-(5-chloropentyl)pyridine (saturated analog); typically requires multi-step synthesis with lower overall yield due to additional reduction step |
| Quantified Difference | The target compound provides a direct, one-step route to the functionalized pyridine scaffold, whereas the saturated analog requires at least two steps from the same starting materials, with typical cumulative yields falling below 50%. |
| Conditions | Sonogashira coupling: 2-bromopyridine (948 mg, 6.0 mmol), 5-chloropent-1-yne (620 mg, 6.0 mmol), Pd/Cu catalyst system; purification by silica gel chromatography. |
Why This Matters
A 61% yield in a single step for a bifunctional building block represents a favorable cost-efficiency profile for procurement decisions, especially when compared to multi-step routes required for saturated or regioisomeric alternatives.
